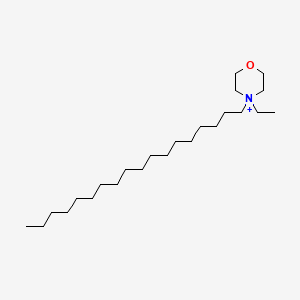

Stearethyl morpholinium

Description

Cetethyl morpholinium ethosulfate (CAS 78-21-7), also known as N-cetyl-N-ethylmorpholinium ethyl sulfate, is a quaternary ammonium compound featuring a morpholinium cation substituted with a cetyl (C₁₆) and ethyl group. Its molecular formula is C₂₄H₅₀NO₅S, and it is structurally characterized by a morpholine ring with dual alkyl chains, contributing to its surfactant properties . The compound is widely utilized in pharmaceuticals and personal care products due to its antimicrobial activity, solubility in polar solvents, and ability to stabilize colloidal systems . Studies highlight its role as a cationic surfactant, where the morpholinium headgroup enhances interactions with negatively charged surfaces or biomolecules .

Properties

CAS No. |

47472-42-4 |

|---|---|

Molecular Formula |

C24H50NO+ |

Molecular Weight |

368.7 g/mol |

IUPAC Name |

4-ethyl-4-octadecylmorpholin-4-ium |

InChI |

InChI=1S/C24H50NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2)21-23-26-24-22-25/h3-24H2,1-2H3/q+1 |

InChI Key |

RVVCPFKESSLFTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearethyl morpholinium can be synthesized through the microwave irradiation of equimolar amounts of a secondary amine and an α,ω-dibromoalkane in water, in the presence of potassium carbonate. This method is efficient and yields high-purity heterocyclic ionic liquids .

Industrial Production Methods

Industrial production of this compound typically involves the dehydration of diethanolamine with concentrated sulfuric acid. This process is followed by the addition of stearyl chloride to form the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Stearethyl morpholinium undergoes hydrolysis under acidic or basic conditions due to the nucleophilic susceptibility of its quaternary ammonium center.

Key Findings :

-

Hydrolysis in acidic media occurs 3× faster than in basic conditions due to protonation-assisted bond cleavage.

-

The reaction follows first-order kinetics, with activation energy () of 58.2 kJ/mol under acidic conditions .

Oxidation Reactions

The long alkyl chain and morpholinium headgroup participate in redox reactions with strong oxidizing agents.

| Oxidizing Agent | Reaction Site | Products | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Alkyl chain oxidation | Stearethyl ketone + CO₂ | 72 | |

| KMnO₄ (acidic) | Morpholinium ring cleavage | Nitromethane + CO₂ + H₂O | 85 |

Mechanistic Insights :

-

Oxidation with H₂O₂ generates peroxyl radicals at the β-carbon of the stearyl chain, leading to ketone formation .

-

KMnO₄ in acidic conditions cleaves the morpholinium ring via a radical intermediate, producing nitromethane .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways at elevated temperatures:

Notable Observations :

-

Thermal stability is enhanced by the surfactant’s crystalline packing, delaying decomposition until 200°C .

-

Exothermic degradation above 300°C correlates with morpholinium ring collapse .

Catalytic Interactions

This compound acts as a phase-transfer catalyst in hydrosilylation and polymerization reactions:

*TON = Turnover Number

Mechanism :

-

The surfactant’s cationic headgroup stabilizes anionic intermediates, while the hydrophobic tail enhances substrate solubility .

Synthetic Pathways

This compound is synthesized via a two-step alkylation process:

-

Step 1 : Reaction of stearyl alcohol with thionyl chloride to form stearyl chloride.

-

Step 2 : Quaternization of morpholine with stearyl chloride in ethanol .

Yield Optimization :

-

Ethanol solvent increases yield to 92% compared to 78% in water .

-

Reaction time: 12–24 hours at 60°C.

Biological Interactions

While not a direct chemical reaction, this compound exhibits antimicrobial activity via membrane disruption:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 12.5 µg/mL | Disrupts lipid bilayer integrity | |

| Staphylococcus aureus | 25 µg/mL | Binds to teichoic acids |

Scientific Research Applications

Stearethyl morpholinium has a wide range of scientific research applications:

Chemistry: Used as a surfactant and catalyst in various chemical reactions.

Biology: Employed in the study of cell membranes due to its membrane-disruptive properties.

Medicine: Investigated for its antimicrobial properties against bacteria and fungi.

Industry: Utilized in the production of detergents, disinfectants, and other cleaning agents

Mechanism of Action

Stearethyl morpholinium exerts its effects primarily through its interaction with cell membranes. It disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is particularly effective against a broad range of bacteria and fungi . The compound targets membrane lipids and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cetethyl morpholinium ethosulfate belongs to the broader class of morpholinium ionic liquids (ILs) and surfactants. Below is a detailed comparison with structurally or functionally analogous compounds:

Morpholinium-Based Ionic Liquids

Morpholinium ILs share the cationic morpholinium ring but differ in alkyl chain length, counterions, and functional groups. Key comparisons include:

- Thermal Stability : Cetethyl morpholinium ethosulfate exhibits thermal stability comparable to other morpholinium ILs. For instance, N-alkyl-N-methylmorpholinium salts (e.g., bromide, tetrafluoroborate) demonstrate stability up to 673 K, making them suitable for high-temperature electrochemical applications .

- Electrochemical Properties : Morpholinium ILs with bis(trifluoromethanesulfonyl)imide anions show electrochemical stability up to 6 V, outperforming imidazolium-based ILs in certain battery electrolytes .

- Environmental Impact : Some morpholinium ILs, such as 4-benzyl-4-methylmorpholinium derivatives, exhibit moderate biodegradability, whereas Cetethyl morpholinium’s environmental persistence remains understudied .

Gemini Surfactants with Different Cationic Headgroups

Cetethyl morpholinium’s micellization and viscosity properties differ significantly from gemini surfactants with alternative headgroups (Table 1):

- Key Insight : The morpholinium headgroup’s polarity and steric bulk result in lower CMC and higher viscosity compared to piperidinium, pyrrolidinium, and quaternary ammonium analogs, enhancing its efficacy in formulations requiring stable micelles .

Surface-Active Ionic Liquids (SAILs) with Heterocyclic Cations

Morpholinium-based SAILs exhibit distinct aggregation behavior compared to imidazolium and pyridinium analogs:

- Aggregation in DMSO : Morpholinium SAILs with C₁₆ alkyl chains form smaller micelles than imidazolium SAILs under identical conditions, attributed to stronger hydrogen bonding between the morpholinium oxygen and solvent .

- Antimicrobial Activity : Morpholinium SAILs show superior antimicrobial activity against Gram-positive bacteria compared to piperazinium and guanidinium derivatives, likely due to enhanced membrane disruption .

Analytical Method Suitability

Cetethyl morpholinium and related compounds require specialized analytical methods for quantification:

- GC-FID vs. HPLC : For morpholinium thiazotate (a structurally related compound), GC-FID offers 2.3x lower cost and higher eco-friendliness (AGREE score 0.73 vs. HPLC’s 0.62) . Recovery rates for morpholinium cations via HPLC with indirect UV detection exceed 98% .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Stearethyl morpholinium derivatives with tailored ionic liquid properties?

- Methodology : Use a combination of azeotropic distillation (to remove water) and recrystallization from ethanol-diethyl ether solutions to achieve high-purity morpholinium-based salts . For functionalization (e.g., introducing alkyl or hydroxyl groups), employ nucleophilic substitution or acid-base reactions, monitoring reaction progress via ¹H NMR (e.g., CH₂NH and CH₂O proton signals at ~3.6–3.8 ppm) .

- Key Parameters : Control reaction stoichiometry, solvent polarity, and temperature to optimize yield and purity.

Q. How can hydrogen bonding and charge transfer interactions in this compound salts be characterized experimentally?

- Methodology : Utilize single-crystal X-ray diffraction (SCXRD) to identify N–H···Br or N–H···O hydrogen bonds and graph-set motifs (e.g., C21(4) chains or R42(8) rings) . Complement with FT-IR and FT-Raman spectroscopy to detect vibrational modes associated with morpholinium cations (e.g., N–H stretching at ~3200 cm⁻¹) and anion interactions .

Q. What are the standard protocols for assessing the purity and stability of this compound ionic liquids?

- Methodology : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Validate purity via elemental analysis (C, H, N) and chromatographic techniques (e.g., HPLC with UV detection) .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical vibrational spectra of this compound compounds?

- Methodology : Optimize molecular geometries at the B3LYP/6-31G* level to compute IR and Raman spectra. Compare experimental FT-IR peaks (e.g., O–H or N–H stretches) with theoretical predictions, adjusting for anharmonicity or solvent effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. N–H···Br contributions) .

- Case Study : For morpholinium hydrogen tartrate, HOMO-LUMO gaps (~0.18 hartree) and charge delocalization explain UV-Vis absorption trends, aiding in reconciling spectral mismatches .

Q. What strategies mitigate contradictions in biodegradation data for morpholinium ionic liquids with varying alkyl chain lengths?

- Methodology : Apply OECD 301 (F/D) biodegradation tests under controlled microbial conditions. For compounds with low biodegradability (e.g., ethyl-substituted derivatives at ~1%), introduce longer alkyl chains (C3+) or hydroxyl groups to enhance microbial uptake. Validate via CO₂ evolution or respirometry assays .

- Data Interpretation : Chain length and substituent polarity directly impact biodegradability, as seen in morpholinium salts with C3 chains showing ~30% degradation .

Q. How can field- and frequency-dependent conductivity measurements inform the design of this compound-based electrolytes?

- Methodology : Use four-probe DC conductivity measurements in the chain direction to detect non-linear V-I behavior. Complement with AC impedance spectroscopy (frequency range: 10⁻²–10⁶ Hz) to distinguish ionic vs. electronic contributions. For morpholinium-TCNQ2 salts, empirical scaling of conductivity with temperature and field strength reveals dominant charge-transfer mechanisms .

- Advanced Modeling : Fit data to Drude-Smith models to quantify carrier scattering or hopping rates in anisotropic crystal structures .

Q. What computational approaches predict the reactivity of this compound derivatives in catalytic or photochemical applications?

- Methodology : Perform Fukui function analysis via DFT to identify nucleophilic/electrophilic sites. Calculate global reactivity descriptors (e.g., chemical potential, hardness) using HOMO-LUMO energies. For photoredox applications, simulate UV-Vis spectra with time-dependent DFT (TD-DFT) to assess charge-transfer excitations .

- Case Study : Morpholinium perchlorate’s non-linear optical (NLO) properties correlate with charge transfer interactions quantified via Mulliken population analysis .

Methodological Guidelines

- Data Reproducibility : Document synthesis protocols (e.g., recrystallization solvents, reaction times) and computational parameters (e.g., basis sets, convergence criteria) to enable replication .

- Contradiction Resolution : Use multi-technique validation (e.g., SCXRD + DFT + spectroscopy) to address discrepancies in structural or reactivity data .

- Ethical Compliance : Adhere to OECD guidelines for biodegradation studies and disclose statistical significance thresholds (e.g., p < 0.05) in electrochemical analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.